1,4,8-Trimethyl-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

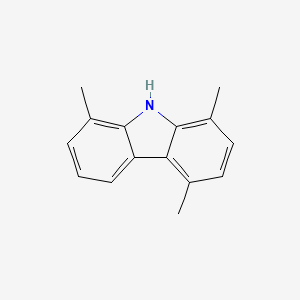

1,4,8-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The addition of three methyl groups at positions 1, 4, and 8 of the carbazole structure gives rise to this compound .

Mécanisme D'action

Target of Action

It is structurally similar to carbazole, which is known to interact withFerredoxin CarAc and the Terminal oxygenase component of carbazole .

Mode of Action

Carbazole is known to interact with its targets, leading to changes in their function .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its distribution and bioavailability . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Action Environment

It is recommended to be stored in a dark place, sealed, and at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4,8-Trimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of phenylhydrazine with cyclohexanone followed by acid-catalyzed rearrangement and ring-closing reaction can yield tetrahydrocarbazole, which can then be oxidized to form carbazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method allows for the efficient extraction of carbazole derivatives from coal tar, which is a byproduct of coal processing .

Analyse Des Réactions Chimiques

Types of Reactions

1,4,8-Trimethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can yield hydrogenated carbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

Oxidation: Hydroxylated carbazole derivatives.

Reduction: Hydrogenated carbazole derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

Applications De Recherche Scientifique

1,4,8-Trimethyl-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

1,4,8-Trimethyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole ring. Similar compounds include:

Carbazole: The parent compound with no methyl substitutions.

1,3,6,8-Tetramethyl-9H-carbazole: A derivative with four methyl groups at different positions.

3,6-Dimethyl-9H-carbazole: A derivative with two methyl groups at positions 3 and 6

These similar compounds differ in their substitution patterns, which can influence their chemical reactivity and biological activities.

Activité Biologique

1,4,8-Trimethyl-9H-carbazole (TMC) is a derivative of carbazole, a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of TMC, focusing on its antimicrobial, antitumor, neuroprotective, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C15H15N and a molecular weight of 221.29 g/mol. Its structure features three methyl groups attached to the carbazole ring, which influences its biological activity.

Antimicrobial Activity

TMC exhibits significant antimicrobial properties. In vitro studies have shown that various carbazole derivatives, including TMC, display activity against a range of pathogens:

- Bacterial Activity : Research indicates that TMC derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds derived from TMC demonstrated minimum inhibitory concentrations (MICs) ranging from 6.2 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : TMC also shows antifungal activity against species such as Candida albicans and Aspergillus niger, with notable zones of inhibition observed in disc diffusion assays .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 6.2 - 50 | Antibacterial |

| Escherichia coli | 6.2 - 50 | Antibacterial |

| Candida albicans | 10 - 20 | Antifungal |

| Aspergillus niger | 10 - 20 | Antifungal |

Antitumor Activity

TMC has been investigated for its potential antitumor effects. Studies have shown that certain derivatives of TMC can inhibit cancer cell proliferation:

- Cell Lines : In vitro assays using A549 lung cancer cells revealed that TMC derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .

- Mechanism of Action : The antitumor activity is attributed to the ability of TMC derivatives to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as STAT3 .

Neuroprotective Effects

TMC's neuroprotective properties have been highlighted in several studies:

- Mechanism : Research indicates that TMC can protect neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

- Case Study : In a study involving human umbilical vein endothelial cells (HUVEC), treatment with TMC resulted in decreased DNA fragmentation under high glucose conditions, indicating its protective effects against oxidative stress .

Antioxidant Activity

The antioxidant capacity of TMC has been assessed through various assays:

- DPPH Assay : The free radical scavenging ability of TMC was evaluated using the DPPH method, showing effective inhibition of free radicals at concentrations as low as 10 µM .

- Comparative Analysis : When compared to standard antioxidants like ascorbic acid, TMC demonstrated comparable or superior antioxidant activity, making it a promising candidate for further development in therapeutic applications .

Propriétés

IUPAC Name |

1,4,8-trimethyl-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJSUBUAMUZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.